molecular formula C9H19N B1587339 N-methylcyclooctanamine CAS No. 40221-52-1

N-methylcyclooctanamine

Cat. No. B1587339
CAS RN: 40221-52-1
M. Wt: 141.25 g/mol
InChI Key: KSWJKWKZMNCDJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methylcyclooctanamine involves various processes. For instance, one study discusses the synthesis of N-heterocyclic carbene based on macrocycles . The ligands were synthesized based on the facile bromomethylation of the commercially available dibenzo-18-crown-6, then reaction with N-methylimidazole or N-methylbenzimidazole afforded the tetrakis-N-(benzo)imidazolium crown ether salts .


Molecular Structure Analysis

N-methylcyclooctanamine has a unique molecular structure. It is a cyclic amine, which means it has a ring-like structure. This structure is similar to norbornene. The molecular formula of N-methylcyclooctanamine is C9H19N , and its molecular weight is 141.254 .


Chemical Reactions Analysis

N-methylcyclooctanamine can undergo various chemical reactions. For instance, one study discusses the use of N-mesyloxycarbamates as practical nitrene precursors that undergo C–H amination reactions in the presence of rhodium dimer catalysts .


Physical And Chemical Properties Analysis

N-methylcyclooctanamine has a molecular weight of 141.254 . Its density is 0.8±0.1 g/cm3, and it has a boiling point of 193.0±8.0 °C at 760 mmHg . The melting point is not available , and the flash point is 60.7±15.8 °C .

Safety And Hazards

The safety data sheet for N-methylcyclooctanamine indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is advised to not breathe dust, wash skin thoroughly after handling, and not eat, drink, or smoke when using this product .

Future Directions

While specific future directions for N-methylcyclooctanamine are not mentioned in the search results, the use of nanocelluloses in papermaking, which includes the use of N-methylcyclooctanamine, is a promising area of research . The study suggests that by properly selecting the furnish to use (in terms of nanocellulose typology and presence or absence of each additive), high improvements of filler retention and dry and wet-web strength, as well as reduced surface roughness and water penetration, could be achieved .

properties

IUPAC Name

N-methylcyclooctanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-10-9-7-5-3-2-4-6-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWJKWKZMNCDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400151
Record name N-methylcyclooctanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylcyclooctanamine

CAS RN

40221-52-1
Record name N-methylcyclooctanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CYCLOOCTYLMETHYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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